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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-
alpha Converting Enzyme (TACE), is a critical cell-surface sheddase that plays a pivotal role in
a vast array of physiological and pathological processes.[1][2] By cleaving the extracellular
domains of its numerous substrates—including growth factors, cytokines, and their receptors—
ADAM-17 modulates multiple signaling pathways that are crucial in inflammation, autoimmune
diseases, cancer development, and tissue regeneration.[3][4][5] The diverse and often context-
dependent functions of ADAM-17 make the precise dissection of its interactions with specific
substrates a significant challenge. The advent of CRISPR-Cas9 genome editing technology
offers a powerful and precise tool to investigate these interactions by enabling the targeted
knockout or modification of the ADAM17 gene. These application notes provide a
comprehensive guide for researchers, scientists, and drug development professionals on
leveraging CRISPR-Cas9 to study ADAM-17 substrate interactions, complete with detailed
protocols, data presentation guidelines, and visualizations of key pathways and workflows.

Core Concepts

The fundamental principle behind this application is the use of CRISPR-Cas9 to generate cell
lines or animal models with a functional knockout of the ADAM17 gene. By comparing these
knockout models to their wild-type counterparts, researchers can systematically identify
substrates that are no longer shed and elucidate the downstream consequences on cellular

signaling.
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Experimental Protocols

This section provides detailed methodologies for the key experiments required to study ADAM-
17 substrate interactions using CRISPR-Cas?9.

Protocol 1: sgRNA Design and Validation for ADAM17
Knockout

Objective: To design and validate single guide RNAs (sgRNASs) that efficiently target the
ADAML17 gene for CRISPR-Cas9-mediated knockout.

Materials:

o Computer with internet access

» sSgRNA design software (e.g., CHOPCHOP, IDT's CRISPR-gRNA design tool)[6][7]
» DNA sequence of the target ADAM17 gene (human or mouse)

e Plasmids for sgRNA expression (e.g., pX458)[6]

e Cell line of interest (e.g., HEK293T, hTERT-RPE1)[6][8]

o Lipofectamine-based transfection reagent or electroporation system
» DNA extraction kit

e PCR reagents

e Sanger sequencing service

Procedure:

e sgRNA Design:

o Obtain the DNA sequence of the ADAM17 gene from a database such as NCBI.
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o Use an online sgRNA design tool to identify potential SQRNA sequences targeting an early
exon of the ADAM17 gene.[6][9] Designing sgRNAs to target an early exon increases the
likelihood of generating a loss-of-function mutation.[6]

o Select at least two sgRNAs with high predicted on-target scores and low predicted off-
target effects.[10][11] Key design considerations include a GC content of 40-60% and the
presence of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus
pyogenes Cas9).[7][11]

e sgRNA Cloning:
o Synthesize oligonucleotides corresponding to the selected sgRNA sequences.
o Anneal the complementary oligonucleotides to generate double-stranded DNA fragments.

o Clone the annealed oligonucleotides into a suitable SgRNA expression vector containing
the Cas9 nuclease, such as pX458, which also expresses a fluorescent marker for
selection.[6]

e Transfection and Validation:
o Transfect the sgRNA/Cas9 expression plasmids into the chosen cell line.
o After 48-72 hours, harvest a portion of the cells and extract genomic DNA.

o Amplify the targeted region of the ADAM17 gene by PCR using primers flanking the
SgRNA target sites.

o Analyze the PCR products for the presence of insertions or deletions (indels) using a T7
endonuclease | assay or by Sanger sequencing. A successful knockout will result in a
mixed sequencing chromatogram downstream of the cleavage site.

Protocol 2: Generation of a Clonal ADAM17 Knockout
Cell Line

Objective: To generate a stable, clonal cell line with a complete knockout of the ADAM17 gene.

Materials:
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» Validated sgRNA/Cas9 expression plasmid (from Protocol 1)

e Cell line of interest

o Transfection reagent or electroporation system

e Fluorescence-activated cell sorter (FACS) or limiting dilution supplies

o 96-well plates

e Cell culture medium and supplements

o Western blotting reagents

e Anti-ADAM17 antibody

Procedure:

e Transfection and Single-Cell Sorting:

o Transfect the validated sgRNA/Cas9 plasmid into the target cells.

o 48 hours post-transfection, use FACS to sort single GFP-positive cells (indicating
successful transfection) into individual wells of a 96-well plate containing conditioned
medium. Alternatively, perform limiting dilution to isolate single cells.

o Clonal Expansion:

o Culture the single cells until they form visible colonies. This may take 1-3 weeks
depending on the cell line.

o Expand the individual clones into larger culture vessels (e.g., 24-well plates, then 6-well
plates).

e Screening and Validation of Knockout Clones:

o Genomic DNA analysis: Extract genomic DNA from each expanded clone and perform
PCR and Sanger sequencing as described in Protocol 1 to confirm the presence of
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frameshift-inducing indels in the ADAM17 gene.

o Western Blot analysis: Lyse a portion of the cells from each clone and perform Western
blotting using an antibody specific for ADAM-17 to confirm the absence of the ADAM-17
protein. This is a critical step to ensure a functional knockout at the protein level.

Protocol 3: Substrate Shedding Assay

Objective: To quantitatively measure the shedding of a putative ADAM-17 substrate in wild-
type versus ADAM17 knockout cells.

Materials:
o Wild-type and ADAM17 knockout cell lines
o Cell culture medium (serum-free for the assay)
e Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding[12]
» Conditioned medium collection tubes
o ELISA kit specific for the substrate of interest (e.g., TGF-q, IL-6R)
o Cell lysis buffer
o BCA protein assay kit
» Plate reader
Procedure:
o Cell Seeding:
o Seed an equal number of wild-type and ADAM17 knockout cells into multi-well plates.
 Stimulation of Shedding:

o Once the cells reach the desired confluency, wash them with serum-free medium.
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o Incubate the cells in serum-free medium with or without a shedding stimulus (e.g., PMA)
for a defined period (e.g., 30 minutes to several hours).[12][13]

o Sample Collection:

o Collect the conditioned medium from each well. This contains the shed ectodomain of the
substrate.

o Lyse the cells remaining in the wells to measure total cellular protein for normalization.
¢ Quantification of Shed Substrate:

o Use a substrate-specific ELISA to measure the concentration of the shed ectodomain in
the conditioned medium.

o Measure the total protein concentration in the cell lysates using a BCA assay.

o Normalize the amount of shed substrate to the total cellular protein to account for any
differences in cell number.

o Data Analysis:

o Compare the amount of shed substrate between wild-type and ADAM17 knockout cells,
both under basal and stimulated conditions. A significant reduction in shedding in the
knockout cells indicates that the protein is a substrate of ADAM-17.

Data Presentation

Quantitative data from substrate shedding assays should be summarized in clearly structured
tables to facilitate easy comparison between experimental conditions.

Table 1: Effect of ADAM17 Knockout on TGF-a Shedding

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8191336/
https://www.researchgate.net/figure/Analysis-of-the-shedding-of-ADAM17-substrates-in-MEFs-A-C-MEFs-from-WT-Rhbdf2-sin-sin_fig3_312560213
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12375528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

. Shed TGF-a Fold Change vs.
Cell Line Treatment .
(pg/mL) WT (Unstimulated)
Wild-Type Unstimulated 150 + 15 1.0
Wild-Type PMA (100 nM) 750 + 50 5.0
ADAM17 KO Unstimulated 205 0.13
ADAM17 KO PMA (100 nM) 258 0.17

Data are presented as mean + standard deviation from three independent experiments.

Table 2: Screening of Potential ADAM-17 Substrates

o Shedding in
Shedding in .
ADAM17 KO % Reduction ADAM-17
Substrate WT Cells . ] ]
. ) Cells (relative in Shedding Substrate?
(relative units) .
units)
Substrate A 100 £ 10 8+2 92% Yes
Substrate B 120+ 15 115+12 4% No
Substrate C 85+8 15+4 82% Yes

Data are presented as mean + standard deviation.

Visualization of Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex
biological pathways and experimental procedures.
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Caption: ADAM-17 signaling pathways.
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Caption: CRISPR-Cas9 workflow for studying ADAM-17.
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Caption: Logical flow of CRISPR-mediated ADAM-17 knockout studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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